molecular formula C17H16BrN3O2 B4013540 1-(4-bromophenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide

1-(4-bromophenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4013540
M. Wt: 374.2 g/mol
InChI Key: DNADHOHBFNFBJK-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bromophenyl group, a methylpyridinyl group, and a pyrrolidine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(4-bromophenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic synthesis. The process often starts with the preparation of the bromophenyl and methylpyridinyl intermediates, followed by their coupling with the pyrrolidine ring under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature and pressure settings .

Chemical Reactions Analysis

1-(4-bromophenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. .

Scientific Research Applications

1-(4-bromophenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl and methylpyridinyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound may exert its effects by modulating the activity of enzymes, receptors, or other biomolecules, leading to various biological outcomes .

Comparison with Similar Compounds

When compared to similar compounds, 1-(4-bromophenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide stands out due to its unique structural features and reactivity. Similar compounds include:

Properties

IUPAC Name

1-(4-bromophenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O2/c1-11-3-2-8-19-16(11)20-17(23)12-9-15(22)21(10-12)14-6-4-13(18)5-7-14/h2-8,12H,9-10H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNADHOHBFNFBJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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